3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one
Description
Chemical Identity and Nomenclature
IUPAC Name and Systematic Classification
The IUPAC name for this compound is 3-{[4-(dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one . It belongs to the class of cyclohexenone derivatives and is further categorized as a secondary aromatic amine due to the presence of an anilino group. The compound’s systematic classification includes:
- Parent ring : Cyclohex-2-en-1-one (a six-membered cyclohexene ring with a ketone group at position 1).
- Substituents :
- A 4-(dimethylamino)phenylamino group at position 3.
- Two methyl groups at position 5.
Synonyms and Registry Identifiers
| Registry Identifier | CAS Number | Synonyms |
|---|---|---|
| PubChem CID: 3309410 | 1022391-08-7 | 3-[4-(dimethylamino)anilino]-5,5-dimethylcyclohex-2-en-1-one; MFCD00129314 |
| SMILES Code | O=C1C=C(NC2=CC=C(N(C)C)C=C2)CC(C)(C)C1 | – |
Key synonyms include those reflecting structural variability, such as 3-((4-(DIMETHYLAMINO)PHENYL)AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE.
Molecular Formula and Weight Analysis
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₂₂N₂O | |
| Molecular weight | 258.37 g/mol | |
| Degrees of unsaturation | 5 (3 rings + 2 double bonds) | – |
The molecular formula confirms the presence of 16 carbon atoms , 22 hydrogen atoms , 2 nitrogen atoms , and 1 oxygen atom , consistent with the cyclohexenone core and substituents.
Structural Characteristics
2D/3D Conformational Analysis
2D Structure
The 2D structure comprises:
- A cyclohexenone ring with a double bond between carbons 1 and 2 and a ketone group at position 1.
- Two methyl groups at position 5, creating steric bulk and influencing ring conformation.
- A 4-(dimethylamino)phenylamino group attached at position 3, featuring a para-substituted aniline ring with a dimethylamino group.
3D Conformation
The cyclohexenone ring adopts a chair conformation to minimize steric strain. The ketone group at position 1 is typically axial to align with the ring’s planar geometry. The 4-(dimethylamino)phenylamino group occupies an equatorial position to avoid eclipsing interactions with adjacent substituents. The methyl groups at position 5 are axial , contributing to ring rigidity.
Key Functional Groups and Substituent Effects
| Functional Group | Location | Electronic Effects |
|---|---|---|
| Cyclohexenone (C=O, C=C) | Positions 1–2 | Conjugation stabilizes the enone system. |
| 4-(Dimethylamino)phenylamino | Position 3 | Strong electron-donating via resonance. |
| Methyl groups | Position 5 | Steric hindrance; inductive effects. |
Resonance interactions :
- The dimethylamino group donates electron density into the phenyl ring, enhancing its nucleophilicity.
- The enone system (C=O and C=C) participates in conjugation, delocalizing π-electrons and stabilizing the molecule.
Tautomerism and Resonance Stabilization
Keto-Enol Tautomerism
The enone system in cyclohexenone derivatives can undergo keto-enol tautomerism , though equilibrium heavily favors the keto form due to the strength of the carbonyl bond. The presence of electron-withdrawing groups (e.g., the ketone) and electron-donating substituents (e.g., dimethylamino) may influence this equilibrium:
- Keto form : Dominant due to resonance stabilization of the enone system.
- Enol form : Minor, stabilized by hydrogen bonding or conjugation with adjacent groups.
Resonance Stabilization
The para-dimethylamino group on the phenyl ring enhances resonance stabilization through:
- Electron donation into the aromatic ring, increasing electron density at the amino group.
- Conjugation between the amino group and the cyclohexenone ring, potentially forming extended π-systems.
Properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-16(2)10-13(9-15(19)11-16)17-12-5-7-14(8-6-12)18(3)4/h5-9,17H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWMAECAGJABFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(dimethylamino)aniline and 5,5-dimethylcyclohex-2-en-1-one.
Condensation Reaction: The key step involves the condensation of 4-(dimethylamino)aniline with 5,5-dimethylcyclohex-2-en-1-one under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Automated Processes: Use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted aromatic compounds.
Scientific Research Applications
Chemistry
3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one serves as a crucial building block in organic synthesis. It can be utilized in various chemical reactions, including:
- Reagent in Organic Synthesis : Acts as an intermediate in the synthesis of more complex organic molecules.
- Catalyst Development : Investigated for its potential role in catalyzing specific reactions due to its unique structure.
Biology
Research into the biological activities of this compound has revealed significant potential:
- Antimicrobial Properties : Studies indicate that it may exhibit antimicrobial effects against certain bacterial strains.
- Anticancer Activity : Preliminary investigations have suggested cytotoxic effects on cancer cell lines, prompting further exploration into its mechanism of action and therapeutic potential.
Medicine
The compound is being explored for various therapeutic applications:
- Drug Development : Its structural properties make it a candidate for developing new pharmaceuticals targeting specific diseases.
- Pharmacological Tool : Used in research to understand drug interactions and mechanisms within biological systems.
Dyes and Pigments
Due to its vibrant color properties, this compound is employed in the production of dyes and pigments. Its stability and reactivity allow for effective use in various coloring agents across industries.
Quality Control and Standards
In industrial settings, this compound can serve as a reference standard for quality control in chemical manufacturing processes. Its consistent performance ensures compliance with industry standards.
Cytotoxicity Studies
A notable study investigated the cytotoxic effects of related compounds on human lymphocytes. While specific tests on this compound were limited, related structures demonstrated significant cytotoxicity characterized by decreased mitotic indices and increased chromosomal aberrations. These findings suggest potential implications for cancer therapy when used alongside established chemotherapeutic agents.
Mechanism of Action
The mechanism by which 3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit its biological effects.
Pathways: It may modulate various biochemical pathways, including signal transduction and metabolic pathways, to achieve its desired outcomes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclohexenone Derivatives
Electronic and Steric Effects
- Electron-Donating Groups (e.g., dimethylamino): Enhance conjugation in the enone system, leading to redshifted UV-Vis absorption. This property is critical in nonlinear optical (NLO) applications, where the dimethylamino group improves charge-transfer efficiency in chromophores .
- Electron-Withdrawing Groups (e.g., bromo, nitro, trifluoromethoxy): Reduce electron density on the aromatic ring, stabilizing the enone system against nucleophilic attack. The nitro group in increases reactivity in electrophilic substitutions, while trifluoromethoxy enhances metabolic stability in agrochemicals .
- Steric Effects : Bulky substituents like bromo and trifluoromethoxy may hinder molecular packing, reducing crystallinity compared to smaller groups like hydroxy .
Solubility and Intermolecular Interactions
- Hydrogen Bonding: Hydroxy and amino substituents (e.g., ) form extensive hydrogen-bond networks, increasing solubility in polar solvents like ethanol and water. In contrast, bromo and trifluoromethoxy derivatives exhibit lower solubility due to lipophilicity .
- Halogen Bonding : The bromo-substituted analog may engage in halogen bonding, influencing crystal packing and solid-state stability.
Thermal and Optical Properties
- Melting Points: Nitro- and hydroxy-substituted derivatives (e.g., ) exhibit higher melting points (>450 K) due to strong intermolecular forces, whereas dimethylamino and trifluoromethoxy analogs melt at lower temperatures (~400–450 K).
- Optical Activity: The dimethylamino group’s electron-donating nature enhances hyperpolarizability in chromophores, making it suitable for electro-optic applications .
Pharmaceutical and Agrochemical Potential
Materials Science
- The target compound’s dimethylamino group is integral to chromophores with high electro-optic coefficients, as seen in NLO studies .
- Bis-cyclohexenone derivatives serve as crosslinkers in polymer networks due to their dual reactive sites.
Biological Activity
3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one, commonly referred to by its CAS number 1022391-08-7, is a compound with significant potential in various biological applications. This article explores its biological activity, including cytotoxicity, genotoxicity, and potential therapeutic uses.
- Molecular Formula : C16H22N2O
- Molecular Weight : 258.37 g/mol
- CAS Number : 1022391-08-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its cytotoxic and genotoxic effects. The following sections detail these findings.
Cytotoxicity and Genotoxicity
A notable study examined the cytotoxic and genotoxic effects of related compounds on human lymphocytes. Although the specific compound was not directly tested, it provides insights into the potential effects of similar structures:
- Methodology : Human peripheral blood lymphocytes were treated with different concentrations of a related compound (DPTD) both with and without a metabolic activation system (S9 mix).
- Results :
- Cytotoxic Effects : The compound exhibited significant cytotoxicity as evidenced by decreased mitotic index (MI) and nuclear division index (NDI).
- Genotoxic Effects : There was an increase in chromosomal aberrations (CAs) and micronuclei (MN) formation in treated cultures.
- Co-treatment Effects : When combined with known chemotherapeutic agents like Mitomycin-C (MMC) or Cyclophosphamide, the cytotoxic and genotoxic effects were enhanced, indicating a possible synergistic effect when used in combination therapies .
Case Studies and Research Findings
Several studies have highlighted the biological implications of compounds similar to this compound. Below are summarized findings from relevant research:
Potential Therapeutic Applications
The diverse biological activities suggest that this compound could be explored for several therapeutic applications:
- Cancer Treatment : Given its cytotoxic properties, further research could focus on its application as an antitumor agent.
- Antimicrobial Development : The structural similarities with known antimicrobial agents indicate potential for development in this area.
Q & A
Q. What are the recommended synthetic pathways for 3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one, and how can reaction conditions be optimized for higher yields?
A multi-step approach is typically employed, starting with condensation of 5,5-dimethylcyclohex-2-en-1-one with 4-(dimethylamino)aniline under acidic or basic catalysis. Key parameters include:
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst optimization : Use p-toluenesulfonic acid (PTSA) for acid-catalyzed reactions or triethylamine for base-mediated steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity (>95% by HPLC) .
Q. How can structural confirmation of the compound be achieved using spectroscopic methods?
- NMR :
- ¹H NMR : Look for characteristic signals:
- δ 1.02 ppm (singlet, 6H, geminal dimethyl groups).
- δ 6.60–7.20 ppm (aromatic protons from the dimethylamino phenyl group) .
- ¹³C NMR : Key carbonyl resonance at δ 190–200 ppm (C=O of cyclohexenone) .
- FTIR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 3300–3400 cm⁻¹ (N-H stretch) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 299.2 (calculated for C₁₆H₂₁N₂O₂) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Q. How can contradictions in biological activity data across studies be resolved?
- Source of variability :
- Purity discrepancies : Validate compound purity via orthogonal methods (HPLC, elemental analysis) .
- Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Statistical approaches :
Q. What advanced techniques are suitable for studying interactions between this compound and biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., MAO-B) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with immobilized targets .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for mechanistic insights .
Q. How can enantiomeric purity be ensured during synthesis, and what chiral analysis methods are recommended?
Q. What computational models predict the compound’s stability under physiological conditions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify degradation-prone sites (e.g., enone system) .
- Molecular dynamics (MD) : Simulate interactions with water/lipid bilayers to estimate half-life in plasma .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across enzyme inhibition assays?
Q. What methods validate the compound’s selectivity against structurally similar off-target proteins?
- Kinome screening : Use panels like Eurofins KinaseProfiler to assess inhibition of >100 kinases .
- Thermal shift assays (TSA) : Measure ΔTm shifts to identify non-specific binding .
Methodological Best Practices
Q. How can solvent effects on the compound’s reactivity be systematically evaluated?
- Kamlet-Taft parameters : Corrate reaction rates with solvent polarity (π*), hydrogen-bond donor/acceptor ability .
- Design of experiments (DoE) : Use fractional factorial designs to test solvent mixtures (e.g., DMSO/water vs. THF/ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
